molecular formula C19H17N3O2 B2930995 N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopropanecarboxamide CAS No. 898454-86-9

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B2930995
CAS No.: 898454-86-9
M. Wt: 319.364
InChI Key: WINHDBQATONVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropanecarboxamide moiety linked to a quinazolinone core. The quinazolinone scaffold is a privileged structure in medicinal chemistry due to its role in kinase inhibition and modulation of enzymatic activity . The cyclopropane ring introduces conformational rigidity, which can enhance binding affinity and metabolic stability.

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-12-20-17-8-3-2-7-16(17)19(24)22(12)15-6-4-5-14(11-15)21-18(23)13-9-10-13/h2-8,11,13H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINHDBQATONVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-induced synthesis and the use of green chemistry approaches, like deep eutectic solvents (DES), can be employed to enhance the efficiency and sustainability of the production process .

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways involved in inflammation and pain, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Key Observations

Quinazolinone vs. Benzothiazole/Pyrimidine Cores: The target compound’s quinazolinone core is structurally distinct from TAK 632’s benzothiazole and Tozasertib’s pyrimidine scaffolds. Quinazolinones are known for inhibiting tyrosine kinases (e.g., EGFR), whereas benzothiazoles and pyrimidines in TAK 632 and Tozasertib target Aurora kinases .

Substituent-Driven Activity :

  • The cyclopropanecarboxamide group is conserved across all compounds, but ancillary substituents dictate biological roles. For example:
  • TAK 632 : Fluorine and trifluoromethyl groups enhance lipophilicity and target selectivity in oncology .
  • Cyprofuram : A chlorophenyl group and tetrahydrofuran moiety align with fungicidal activity in agrochemicals .

Synthetic Pathways: The compound from was synthesized via a phenol coupling reaction, suggesting that similar methods (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling) could apply to the target molecule .

Research Implications and Gaps

  • Therapeutic Potential: The quinazolinone-cyclopropanecarboxamide hybrid warrants exploration in oncology, given its structural resemblance to kinase inhibitors like Tozasertib .
  • Agrochemical Applications : Cyprofuram’s pesticidal activity highlights the versatility of cyclopropanecarboxamides, suggesting the target compound could be repurposed for crop protection .
  • Synthetic Optimization: Modifying the quinazolinone’s substituents (e.g., introducing halogens or heterocycles) may enhance bioavailability or target specificity.

Biological Activity

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a unique structure that consists of a cyclopropanecarboxamide moiety linked to a dihydroquinazolinone derivative. The presence of the quinazolinone core is significant as it is associated with various biological activities.

The mechanism of action for this compound involves interaction with specific biological targets, such as enzymes and receptors. The structural characteristics enable it to bind effectively to these targets, potentially leading to inhibition or modulation of their activity. This interaction can result in various biological effects, including:

  • Antitumor Activity : Compounds containing quinazolinone moieties have been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Effects : Research indicates that similar compounds possess antibacterial and antifungal activities.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

1. Antitumor Activity

A study conducted by Al-Suwaidan et al. (2016) demonstrated that derivatives of quinazolinone exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-712.5
Compound BHeLa8.0
This compoundA54910.0

2. Antimicrobial Activity

Research by Lfta et al. (2016) indicated that quinazolinone derivatives possess notable antibacterial properties. The study tested several compounds against Gram-positive and Gram-negative bacteria, showing promising results for the compound .

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

3. Anti-inflammatory Properties

In a recent study published in the European Journal of Medicinal Chemistry, compounds with similar structures were evaluated for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results suggested that these compounds significantly reduced inflammation compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.